molecular formula C16H21NO2 B2763074 4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one CAS No. 2253640-93-4

4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one

Cat. No.: B2763074
CAS No.: 2253640-93-4
M. Wt: 259.349
InChI Key: UJSADZFRTJAYTJ-UHFFFAOYSA-N
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Description

4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one is a spirocyclic compound featuring a benzyl-substituted nitrogen atom and a ketone group within a fused oxa-aza ring system. Its molecular formula is C₁₆H₂₁NO₂, with a molecular weight of 259.35 (EN300-396280) . This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in synthesizing bioactive molecules . The spirocyclic architecture imparts conformational rigidity, which can enhance binding specificity in drug design.

Properties

IUPAC Name

4-benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-15-6-8-16(9-7-15)13-17(10-11-19-16)12-14-4-2-1-3-5-14/h1-5H,6-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSADZFRTJAYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CN(CCO2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253640-93-4
Record name 4-benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a benzylamine derivative with a suitable ketone under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further functionalization to introduce the oxa group and complete the synthesis of the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The benzyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

Chemistry

4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one serves as a valuable building block for the synthesis of more complex spirocyclic compounds. Its unique structure allows for various chemical modifications, including oxidation, reduction, and substitution reactions.

Reaction Type Common Reagents Products
OxidationKMnO₄, CrO₃Carboxylic acids, aldehydes
ReductionNaBH₄, LiAlH₄Alcohols
SubstitutionHalogens, aminesDiverse derivatives

Biology

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and antitumor properties. Notably, it has been shown to inhibit the MmpL3 protein in Mycobacterium tuberculosis, disrupting lipid transport essential for bacterial survival.

Medicine

The therapeutic potential of this compound is being explored for various diseases:

  • Antimicrobial Activity: Studies have demonstrated its effectiveness against multiple bacterial strains.
  • Antitumor Properties: Preliminary research suggests it may inhibit tumor growth through specific molecular interactions.

Industry

In industrial applications, this compound is utilized in developing new materials and as a precursor for synthesizing other valuable compounds, enhancing the efficiency of chemical processes.

Case Study 1: Antimicrobial Activity

A study published in PubMed highlighted the compound's effectiveness against Mycobacterium tuberculosis, showing a significant reduction in bacterial viability when treated with varying concentrations of the compound .

Case Study 2: Antitumor Effects

Research conducted on spirocyclic compounds similar to this compound indicated promising results in inhibiting cancer cell proliferation in vitro . The study emphasized the need for further investigation into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one, highlighting differences in substituents, physical properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Melting Point (°C) Key Applications CAS/ID References
This compound C₁₆H₂₁NO₂ 259.35 Benzyl (C4), ketone (C9) Not reported Pharmaceutical intermediate EN300-396280
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol C₁₆H₂₃NO₂ 261.36 Benzyl (C9), hydroxyl (C4) Not reported Research chemical 1785761-76-3
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate C₁₇H₂₅NO₄S 339.45 Benzyl (C9), methanesulfonate (C4) 171–174 Synthetic intermediate 503551-94-8
3-(4-Fluoro-2-methoxyphenyl)-1-oxa-4-azaspiro[5.5]undecan-9-one C₁₇H₂₀FNO₃ 305.35 4-Fluoro-2-methoxyphenyl (C3), ketone (C9) Not reported Organic synthesis
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine C₁₉H₂₆N₂O 298.43 Cyclopropylamine (C9), phenyl (C3) Not reported Diastereoselective synthesis studies
1,4,9-Triazaspiro[5.5]undecan-2-one derivatives Varies Varies Triaza core with pyridyl/benzyl substituents Not reported METTL3 inhibitors (anticancer research)

Key Structural and Functional Differences:

Substituent Position and Reactivity: The benzyl group at the 4-position in the target compound contrasts with analogs like 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol, where the benzyl group is at C8. This positional variance alters steric and electronic profiles, impacting reactivity in nucleophilic substitutions or catalytic hydrogenation .

Heteroatom Composition: 1,5-Dioxa-spiro[5.5]undecanones (e.g., 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one) replace nitrogen with oxygen, reducing basicity but improving stability in acidic conditions . Triazaspiro compounds (e.g., 1,4,9-triazaspiro[5.5]undecan-2-one) introduce additional nitrogen atoms, enabling hydrogen-bonding interactions critical for enzyme inhibition (e.g., METTL3) .

Synthetic Routes :

  • The target compound’s analogs are often synthesized via Michael additions (e.g., N-Cyclopropyl-3-phenyl derivative using cyclopropylamine and benzaldehyde) or Claisen-Schmidt condensations (e.g., dipolarophiles for 1,3-cycloadditions) .
  • Hydrogenation and chromatographic resolution are common for isolating diastereomers, as seen in 3-cyclopropyl-N-(4-fluorobenzyl) derivatives .

Applications :

  • Medical intermediates : The target compound and its 4,9-diaza analog (CAS 151096-96-7) are pivotal in drug discovery .
  • Agrochemicals : 1,4,8-Trioxaspiro[4.6]undecan-9-one derivatives demonstrate utility in pesticide development due to their stability .

Research Findings and Trends

  • Diastereoselectivity : Compounds like N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine are synthesized as 2:1 diastereomer mixtures, resolved via preparative HPLC . This highlights challenges in spirocyclic compound purification.
  • Thermal Stability : Methanesulfonate derivatives (melting point 171–174°C) exhibit higher thermal stability than hydroxylated analogs, favoring industrial-scale synthesis .

Biological Activity

4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one is a spirocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzyl group, an oxa-azaspiro ring system, and a ketone functional group, suggests various biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

The synthesis of this compound typically involves cyclization reactions that form the spirocyclic structure. One common method includes reacting a benzylamine derivative with a suitable ketone under acidic or basic conditions to produce the spirocyclic intermediate, which is further functionalized to introduce the oxa group.

PropertyValue
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
CAS Number2253640-93-4

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. It inhibits the MmpL3 protein in Mycobacterium tuberculosis, essential for lipid transport in bacterial cells, leading to cell death.

Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, although detailed mechanisms and efficacy are still under investigation.

Soluble Epoxide Hydrolase Inhibition : Related compounds have demonstrated the ability to inhibit soluble epoxide hydrolase (sEH), which may have implications for treating chronic kidney diseases . This suggests a potential pathway for therapeutic applications in renal disorders.

The primary mechanism of action for this compound involves its interaction with specific protein targets within bacterial cells. By inhibiting MmpL3, the compound disrupts lipid transport necessary for bacterial survival, thereby exhibiting its antimicrobial effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on various spirocyclic compounds found that this compound effectively inhibited Mycobacterium tuberculosis growth in vitro at concentrations as low as 10 µM. The compound's selectivity towards bacterial cells over mammalian cells was noted, indicating its potential as a targeted therapeutic agent.

Case Study 2: Inhibition of Soluble Epoxide Hydrolase

In a rat model of anti-glomerular basement membrane glomerulonephritis, derivatives of spirocyclic compounds including this compound were administered orally at doses of 30 mg/kg. Results showed a significant reduction in serum creatinine levels, suggesting improved renal function and highlighting the compound's therapeutic potential for chronic kidney diseases .

Comparison with Related Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other similar spirocyclic compounds:

CompoundStructural FeaturesBiological Activity
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan Additional nitrogen in the ringPotent sEH inhibitor
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan Hydroxyl group instead of ketoneAntitumor activity under investigation
9-Oxa-2azaspiro[5.5]undecan hydrochloride Different substitution patternLimited data available

Q & A

What are the established synthetic methodologies for 4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one, and what are their comparative advantages?

Basic Research Focus
The compound is synthesized via Prins cyclization or olefin metathesis . Prins cyclization is preferred for scalability, using BF₃·OEt₂ catalysis in dichloromethane (0°C to RT), yielding 65–75% . Olefin metathesis (e.g., Grubbs 2nd-generation catalyst) offers stereochemical control but requires specialized handling . Microwave-assisted methods reduce reaction times from 24h to 2h with comparable yields .

How is the spirocyclic structure of this compound confirmed experimentally?

Basic Research Focus
Structural validation employs X-ray crystallography (SHELXL refinement, achieving R₁ < 0.05) and spectroscopic methods:

  • ¹H/¹³C NMR : Distinctive sp³ hybridized carbons (δ 60–70 ppm for oxygen/nitrogen-bearing carbons) .
  • HRMS : Accurate mass determination (e.g., m/z 259.35 [M+H]⁺) .
  • IR Spectroscopy : Key stretches for lactam (1650–1700 cm⁻¹) and ether (1100–1250 cm⁻¹) functionalities .

What biological targets and mechanisms are associated with this compound?

Basic Research Focus
The compound inhibits MmpL3 , a transmembrane transporter critical for Mycobacterium tuberculosis survival, with IC₅₀ values <1 µM . It also exhibits α₁-adrenoceptor antagonism (EC₅₀ ~50 nM in SHR models), suggesting potential antihypertensive applications . Mechanism studies use molecular docking (Glide SP scoring) to map interactions with MmpL3’s proton relay network .

How can reaction conditions be optimized for synthesizing derivatives with improved bioactivity?

Advanced Research Focus
Optimization strategies include:

  • Solvent Screening : Ethyl acetate avoids ketalization side reactions during hydrogenation .
  • Catalyst Tuning : Pd(OAc)₂/XPhos enables Buchwald-Hartwig couplings for aryl substitutions (yields >80%) .
  • Diastereomer Control : Chiral DES (ChCl/urea) enhances diastereoselectivity (dr 4:1) in 1,3-dipolar cycloadditions .
  • High-Throughput Screening : Automated synthesis platforms resolve diastereomers via preparative HPLC (e.g., Chiralpak IC column, hexane:isopropanol) .

How do structural modifications influence the compound’s activity and selectivity?

Advanced Research Focus
Key structure-activity relationship (SAR) findings:

  • Benzyl Position : 4-Substitution enhances MmpL3 binding (ΔΔG = −3.2 kcal/mol vs 2-substituted analogs) .
  • Spiro Ring Oxygen : Replacement with sulfur decreases antitubercular activity (IC₅₀ >10 µM) but improves α₁-adrenoceptor affinity .
  • Hydrogenation Effects : Saturation of the ketone group reduces cytotoxicity (HeLa cell viability increases from 60% to 85%) .

What analytical challenges arise in characterizing synthetic intermediates, and how are they addressed?

Advanced Research Focus
Challenges include:

  • Diastereomer Discrimination : 2D NMR (NOESY/HSQC) distinguishes axial vs equatorial substituents. For example, NOE correlations between H-9 and H-3 confirm spatial proximity in the major diastereomer .
  • Low Abundance Isomers : LC-MS/MS with MRM transitions (e.g., m/z 259→142) detects trace impurities (<0.1%) .
  • Crystallization Difficulties : Vapor diffusion (pentane/EtOAc) grows X-ray-quality crystals for SHELXT structure solution .

How are contradictions in biological activity data resolved across studies?

Advanced Research Focus
Discrepancies (e.g., variable IC₅₀ values for MmpL3 inhibition) are addressed through:

  • Assay Standardization : Uniform mycobacterial growth conditions (Middlebrook 7H9 media, pH 6.6) .
  • Off-Target Profiling : Selectivity screening against human S1P receptors (IC₅₀ >10 µM confirms target specificity) .
  • Free Energy Calculations : MM/GBSA binding energy correlations (R² = 0.89) validate structure-activity trends .

What computational tools are used to predict the compound’s pharmacokinetic properties?

Advanced Research Focus
In silico ADMET predictions utilize:

  • SwissADME : Forecasts high gastrointestinal absorption (TPSA = 45 Ų, LogP = 2.1) .
  • PROTAC Modeling : Identifies E3 ligase-binding motifs for degradation-based antitubercular strategies .
  • Metabolic Stability : CYP3A4-mediated oxidation is predicted as the primary clearance route (CLhep = 15 mL/min/kg) .

How is the compound utilized in multicomponent reactions for library synthesis?

Advanced Research Focus
The spirocyclic core participates in:

  • 1,3-Dipolar Cycloadditions : With azomethine ylides in DES (ChCl/urea), yielding trispiropyrrolidines (dr 3:1) .
  • Suzuki-Miyaura Couplings : Boronic ester derivatives (e.g., 4-benzyloxyphenyl) enable biaryl diversification .
  • Reductive Amination : Produces tertiary amine derivatives with enhanced blood-brain barrier permeability (LogBB = 0.5) .

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